![molecular formula C14H20N2O4 B2722909 4,5-Dihydro-1H,3H-Pyrrolo[1,2-A][1,4]Diazepine-2,4-Dicarboxylic Acid 2-Tert-Butyl Ester CAS No. 1251017-62-5](/img/structure/B2722909.png)
4,5-Dihydro-1H,3H-Pyrrolo[1,2-A][1,4]Diazepine-2,4-Dicarboxylic Acid 2-Tert-Butyl Ester
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Description
“4,5-Dihydro-1H,3H-Pyrrolo[1,2-A][1,4]Diazepine-2,4-Dicarboxylic Acid 2-Tert-Butyl Ester” is a chemical compound that has wide application in pharmaceutical chemistry and organic synthesis . It is an important medical intermediate .
Synthesis Analysis
The synthesis of this compound involves several steps . Firstly, a compound is dissolved in acetonitrile and reacted with another compound at room temperature under the action of potassium carbonate to generate a new compound . This is followed by reductive amination and ring closure to obtain another compound . The benzyl protecting group of this compound is then removed to obtain a new compound, which is reacted with BOC in methanol solution to obtain another compound . Finally, sodium hydroxide is added into the compound in a mixed solvent of methanol and water to hydrolyze the compound to obtain the final product .Molecular Structure Analysis
The molecular structure of “4,5-Dihydro-1H,3H-Pyrrolo[1,2-A][1,4]Diazepine-2,4-Dicarboxylic Acid 2-Tert-Butyl Ester” is complex, as it contains nitrogen atoms as the only ring hetero atoms in the condensed system . The condensed system contains two hetero rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include dissolution, reaction under the action of potassium carbonate, reductive amination, ring closure, removal of the benzyl protecting group, reaction with BOC in methanol solution, and hydrolysis .Scientific Research Applications
Pharmaceutical Chemistry and Organic Synthesis
This compound and its related derivatives have wide applications in pharmaceutical chemistry and organic synthesis . They are considered important medical intermediates .
Synthesis of Pyrrolo[1,2-x][1,4]diazepines
The compound is used in the synthesis of pyrrolo[1,2-x][1,4]diazepines and their (het)arene-annulated analogs . These derivatives show different biological activities, such as antidepressant, anxiolytic, antiviral, and cytotoxic .
Tubulin Polymerization Inhibitors
A series of novel compounds containing 1-methylindol and 1-(4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid) skeletons were designed, synthesized, and biologically evaluated as potential tubulin polymerization inhibitors and anticancer agents .
Anti-HCV Drug Intermediate
The compound is used as an important intermediate for the anti-HCV drug Velpatasvir .
Enhancing Body’s Anti-Stress Response
The compound is used to enhance the body’s anti-stress response, especially due to oxidative stress, cold and heat stress-induced ascites, and nutritional stress caused by imbalances in digestion and absorption rates and growth rate decline .
Improving Fur Quality
The compound is used to improve fur quality, making it shiny, oily, and smooth, effectively increasing the commercial value of the output .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-8-10(12(17)18)7-15-6-4-5-11(15)9-16/h4-6,10H,7-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSLWYNQRHKRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-1H,3H-Pyrrolo[1,2-A][1,4]Diazepine-2,4-Dicarboxylic Acid 2-Tert-Butyl Ester |
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